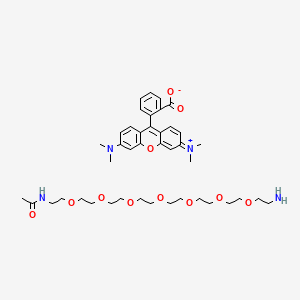

Tamra-peg7-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H60N4O11 |

|---|---|

Molecular Weight |

796.9 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C24H22N2O3.C18H38N2O8/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-18(21)20-3-5-23-7-9-25-11-13-27-15-17-28-16-14-26-12-10-24-8-6-22-4-2-19/h5-14H,1-4H3;2-17,19H2,1H3,(H,20,21) |

InChI Key |

JVCAXBFNLNORIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Role of the PEG7 Linker in TAMRA Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a widely utilized fluorescent dye in biological and biomedical research, prized for its bright orange-red fluorescence and good photostability. However, its inherent hydrophobicity can lead to challenges in aqueous environments, including aggregation and non-specific binding, which can compromise experimental results. To address these limitations, TAMRA is often functionalized with polyethylene glycol (PEG) linkers. This guide provides a detailed technical overview of the role of a seven-unit PEG linker (PEG7) in modifying the properties of TAMRA dyes, offering insights into its impact on solubility, photophysical characteristics, and steric hindrance.

The Function of the PEG7 Linker

The incorporation of a PEG7 linker to the TAMRA core structure serves several critical functions that enhance its performance in biological applications. The repeating ethylene glycol units of the PEG chain are hydrophilic, effectively increasing the overall water solubility of the dye conjugate. This improved solubility mitigates the tendency of the hydrophobic TAMRA molecule to aggregate in aqueous buffers, a common issue that can lead to fluorescence quenching and precipitation of labeled biomolecules.

Furthermore, the flexible PEG7 spacer introduces a physical separation between the dye and the molecule to which it is conjugated. This separation minimizes steric hindrance, allowing both the dye and the labeled biomolecule to maintain their native conformations and functions. For instance, when labeling antibodies or other proteins, the PEG7 linker can prevent the bulky dye from interfering with antigen-binding sites or other functional domains.

Data Presentation: Comparative Properties

While direct, head-to-head quantitative comparisons of TAMRA and TAMRA-PEG7 are not extensively available in peer-reviewed literature, the following tables summarize the known properties of TAMRA and the expected improvements conferred by a PEG7 linker based on studies of PEGylated fluorophores.

Table 1: Photophysical Properties

| Property | 5-TAMRA | TAMRA-PEG7 (Expected) |

| Excitation Maximum (λex) | ~546 nm | ~546 nm |

| Emission Maximum (λem) | ~579 nm | ~579 nm |

| Molar Extinction Coefficient (ε) | ~91,000 M⁻¹cm⁻¹ | Similar to 5-TAMRA |

| Fluorescence Quantum Yield (Φ) | ~0.1-0.3 | Potentially higher due to reduced aggregation |

Table 2: Physicochemical Properties

| Property | 5-TAMRA | TAMRA-PEG7 (Expected) |

| Solubility | Low in aqueous buffers | Significantly increased |

| Aggregation | Prone to aggregation in aqueous buffers | Reduced tendency to aggregate |

| Steric Hindrance | Can cause steric hindrance upon conjugation | Reduced due to flexible spacer |

Experimental Protocols

Synthesis of a TAMRA-PEG7 Conjugate (General Protocol)

The synthesis of a TAMRA-PEG7 conjugate typically involves the reaction of an amine-reactive TAMRA derivative (e.g., TAMRA-NHS ester) with a PEG7 linker containing a terminal amine group, or vice-versa. The following is a general protocol for the synthesis of a TAMRA-PEG7-NHS ester, which can then be used to label primary amines on biomolecules.

Materials:

-

5-Carboxytetramethylrhodamine (5-TAMRA)

-

Amino-PEG7-acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

-

0.1 M Sodium Bicarbonate Buffer, pH 8.3

-

Trifluoroacetic acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Activation of 5-TAMRA: Dissolve 5-TAMRA and NHS in anhydrous DMF. Add DCC to the solution and stir at room temperature for 4 hours to form the TAMRA-NHS ester.

-

Coupling to PEG7: In a separate flask, dissolve Amino-PEG7-acid in DMF. Add the activated TAMRA-NHS ester solution to the Amino-PEG7-acid solution. Stir the reaction mixture at room temperature overnight.

-

Purification of TAMRA-PEG7-acid: Remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography using a gradient of DCM and methanol.

-

Activation of TAMRA-PEG7-acid: Dissolve the purified TAMRA-PEG7-acid and NHS in anhydrous DMF. Add DCC and stir at room temperature for 4 hours to form the TAMRA-PEG7-NHS ester.

-

Final Purification: The final product, TAMRA-PEG7-NHS ester, is purified by preparative HPLC using a water/acetonitrile gradient containing 0.1% TFA. The fractions containing the desired product are collected and lyophilized.

Labeling of a Protein with TAMRA-PEG7-NHS Ester

This protocol describes a general procedure for labeling a protein with a pre-synthesized TAMRA-PEG7-NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

TAMRA-PEG7-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate Buffer, pH 8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer to a concentration of 1-10 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the TAMRA-PEG7-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dissolved TAMRA-PEG7-NHS ester.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).

Mandatory Visualization

Caption: Workflow for the synthesis of TAMRA-PEG7-NHS ester and subsequent protein labeling.

Caption: Conceptual diagram illustrating the role of the PEG7 linker in improving TAMRA dye properties.

An In-depth Technical Guide to the Fundamental Properties of TAMRA-peg7-NH2 Fluorophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-peg7-NH2 is a fluorescent dye that belongs to the tetramethylrhodamine (TAMRA) family of fluorophores. It is characterized by the presence of a seven-unit polyethylene glycol (PEG) spacer and a terminal primary amine group (-NH2). This unique combination of a bright and photostable fluorophore, a hydrophilic spacer, and a reactive amine handle makes this compound a versatile tool for a wide range of applications in biological research and drug development. The TAMRA fluorophore provides a strong orange-red fluorescence signal, while the PEG7 spacer enhances water solubility and reduces steric hindrance, and the primary amine allows for covalent conjugation to biomolecules containing carboxyl groups.[1][2]

Core Properties

The fundamental properties of this compound are summarized below. These values are crucial for designing and interpreting experiments involving this fluorophore.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C41H56N4O11 | [3] |

| Molecular Weight | 780.90 g/mol | [3] |

| Appearance | Red solid | [4] |

| Reactive Group | Primary Amine (-NH2) | |

| Target Functional Group | Carboxylic Acids (-COOH) | |

| Resulting Bond | Amide Bond |

Spectroscopic Properties

The spectroscopic properties of TAMRA conjugates are well-characterized, exhibiting strong absorption and emission in the orange-red region of the visible spectrum. The values provided are typical for TAMRA-labeled biomolecules.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~580 nm | |

| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | 0.1 - 0.5 | |

| Recommended Laser Line | 561 nm | N/A |

Solubility and Storage

| Property | Recommendation | Source(s) |

| Solubility | Good in DMSO and DMF | |

| Storage | Store at -20°C, desiccated and protected from light. |

Bioconjugation with this compound

The primary amine group of this compound allows for its covalent attachment to biomolecules containing carboxylic acid groups, such as proteins (e.g., on aspartic acid or glutamic acid residues) and some modified oligonucleotides. The most common method for this conjugation is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

EDC/NHS-Mediated Coupling Workflow

The following diagram illustrates the workflow for conjugating this compound to a carboxylated biomolecule.

Caption: Workflow for bioconjugation using this compound.

Detailed Experimental Protocol: EDC/NHS Coupling

This protocol provides a general guideline for conjugating this compound to a protein. Optimization may be required for specific applications.

Materials:

-

Carboxylated protein (in a suitable buffer, e.g., MES)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein: Dissolve the carboxylated protein in Activation Buffer to a concentration of 1-10 mg/mL.

-

Activate Carboxyl Groups:

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 10 mg/mL.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Prepare this compound: Dissolve this compound in Coupling Buffer or DMSO to a concentration of 1-10 mg/mL.

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of this compound to the activated protein solution.

-

Adjust the pH of the reaction mixture to 7.2-8.5 with Coupling Buffer if necessary.

-

Incubate for 1-2 hours at room temperature, protected from light, with gentle mixing.

-

-

Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purification: Remove unconjugated dye and byproducts by size-exclusion chromatography or dialysis against PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).

Applications in Signaling Pathway Analysis

TAMRA-labeled biomolecules are valuable tools for studying cellular signaling pathways. One prominent application is in Fluorescence Resonance Energy Transfer (FRET)-based assays to monitor enzyme activity, such as protein kinases.

FRET-based Protein Kinase A (PKA) Activity Assay

In this assay, a peptide substrate for PKA is dually labeled with a FRET donor (e.g., a cyan fluorescent protein, CFP) and TAMRA as the FRET acceptor. In the absence of PKA activity, the peptide is in a conformation that allows for FRET to occur. Upon phosphorylation by PKA, the peptide undergoes a conformational change that separates the donor and acceptor, leading to a decrease in FRET.

Caption: Signaling pathway for a FRET-based PKA assay.

Experimental Workflow: Immunofluorescence Staining

TAMRA-conjugated antibodies are widely used for immunofluorescence (IF) microscopy to visualize the localization of specific proteins within cells.

Caption: Experimental workflow for immunofluorescence.

Conclusion

This compound is a valuable fluorescent probe for researchers in the life sciences. Its bright and photostable fluorescence, coupled with a hydrophilic PEG spacer and a reactive primary amine, provides a versatile tool for labeling biomolecules and studying their function in a variety of applications, from in vitro assays to cellular imaging. The detailed information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of this powerful fluorophore.

References

An In-depth Technical Guide to the Excitation and Emission Spectra Analysis of TAMRA-peg7-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral properties and applications of TAMRA-peg7-NH2, a fluorescent probe widely utilized in biological research. This document details the photophysical characteristics of the TAMRA fluorophore, protocols for its conjugation and use in cellular imaging, and an example of its application in signaling pathway analysis.

Core Photophysical Properties of TAMRA

Tetramethylrhodamine (TAMRA) is a bright, photostable rhodamine dye that exhibits a strong orange-red fluorescence. The addition of a seven-unit polyethylene glycol (PEG) linker with a terminal amine group (peg7-NH2) enhances its aqueous solubility and provides a reactive handle for conjugation to biomolecules without significantly altering its core spectral properties.

Quantitative Spectral Data

The key photophysical parameters of TAMRA are summarized in the table below. While specific data for the this compound conjugate is not extensively published, the properties are generally considered to be in line with the parent TAMRA fluorophore.

| Property | Value | References |

| Excitation Maximum (λex) | ~546 - 556 nm | [1][2] |

| Emission Maximum (λem) | ~578 - 580 nm | [1][3][4] |

| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | 0.1 - 0.5 |

Experimental Protocols

The terminal amine group of this compound allows for its covalent conjugation to carboxyl groups on target molecules, such as proteins or peptides, typically through the use of carbodiimide chemistry (e.g., EDC/NHS). The following are generalized protocols for labeling and cellular imaging.

Protocol 1: Labeling of a Carboxyl-Containing Biomolecule with this compound

This protocol describes a general method for conjugating this compound to a protein or peptide containing accessible carboxylic acid groups (e.g., on aspartic or glutamic acid residues, or at the C-terminus).

Materials:

-

This compound

-

Target biomolecule with available carboxyl groups

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-Hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous DMSO (Dimethyl sulfoxide)

Procedure:

-

Biomolecule Preparation: Dissolve the biomolecule in Activation Buffer to a concentration of 1-10 mg/mL.

-

Dye Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

-

Activation of Carboxyl Groups: Add a 5-10 fold molar excess of EDC and Sulfo-NHS to the biomolecule solution. Incubate for 15 minutes at room temperature.

-

Conjugation Reaction: Add the dissolved this compound to the activated biomolecule solution. A 2-10 fold molar excess of the dye is recommended.

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

-

Purification: Purify the TAMRA-labeled biomolecule using a suitable chromatography method to remove unconjugated dye and reaction byproducts.

Protocol 2: Live-Cell Imaging of a TAMRA-Labeled Peptide

This protocol outlines a general procedure for visualizing the cellular uptake and localization of a TAMRA-labeled peptide using confocal microscopy.

Materials:

-

TAMRA-labeled peptide

-

Live-cell imaging medium

-

Cells seeded on glass-bottom dishes

-

Confocal microscope with an environmental chamber

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.

-

Peptide Preparation: Dilute the TAMRA-labeled peptide to the desired final concentration in pre-warmed live-cell imaging medium.

-

Cell Treatment: Replace the culture medium with the medium containing the TAMRA-labeled peptide.

-

Incubation: Incubate the cells for the desired time (minutes to hours) at 37°C in a 5% CO2 atmosphere.

-

Imaging:

-

Place the dish on the microscope stage within the environmental chamber.

-

Use a low laser power to locate the cells.

-

Excite the TAMRA fluorophore using a laser line close to its excitation maximum (e.g., 561 nm).

-

Collect the emitted fluorescence using a detector set to capture the emission range of TAMRA (e.g., 570-620 nm).

-

Capture images at various time points to observe the dynamics of peptide localization.

-

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for protein labeling and a specific signaling pathway investigated using a TAMRA-labeled peptide.

Application in Signaling Pathway Analysis: The PEPR1/PEPR2 Danger-Associated Molecular Pattern (DAMP) Signaling

A notable application of TAMRA-labeled peptides is in the study of plant immunology. Researchers have utilized a TAMRA-labeled version of the plant peptide elicitor pep1 (TAMRA-pep1) to investigate its interaction with its receptors, PEPR1 and PEPR2, in Arabidopsis thaliana.

Upon binding of TAMRA-pep1 to the PEPR1/PEPR2 receptors at the plasma membrane, a signaling cascade is initiated, leading to an immune response. Live-cell imaging of the fluorescently labeled peptide has been instrumental in elucidating the subcellular localization and dynamics of the ligand-receptor complex. These studies have revealed that after binding, the TAMRA-pep1-receptor complex is internalized into the cell via clathrin-mediated endocytosis and subsequently transported to the vacuole. This demonstrates the power of using TAMRA-labeled probes to track the real-time dynamics of signaling components within a cellular context.

References

A Technical Guide to Utilizing the Primary Amine of TAMRA-PEG7-NH2 for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactive nature of TAMRA-PEG7-NH2, a fluorescent labeling reagent. A common point of confusion arises from its nomenclature. The terminal primary amine (-NH2) on this molecule is not "amine-reactive"; rather, it is a potent nucleophile that serves as a reactive handle for conjugation to molecules containing electrophilic, amine-reactive functional groups. This guide will clarify this distinction, detail the reaction mechanisms, and provide protocols for its effective use in labeling applications.

Core Concepts: The Nucleophilic Nature of the Amine Group

The this compound molecule consists of three key components:

-

TAMRA (Tetramethylrhodamine): A bright, photostable fluorophore.

-

PEG7: A seven-unit polyethylene glycol (PEG) linker that enhances solubility and provides spatial separation between the dye and the target molecule.

-

-NH2 (Primary Amine): The functional group that enables covalent bond formation.

The terminal primary amine is a nucleophile, meaning it is electron-rich and seeks to react with electron-deficient centers (electrophiles). In bioconjugation, this amine group is the point of attachment to a target molecule. It does not react with other amines. Instead, it targets specific "amine-reactive" functional groups that are often synthetically introduced into proteins, nucleic acids, or other molecules of interest.

The general reaction scheme is as follows:

An In-depth Technical Guide to TAMRA-peg7-NH2: Structure, Properties, and Applications

This guide provides a comprehensive overview of 5/6-Carboxytetramethylrhodamine (TAMRA) linked to a seven-unit polyethylene glycol (PEG) spacer with a terminal amine group (NH2). It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, and protocols for its application in molecular labeling and cellular imaging.

Core Properties and Structure

TAMRA-peg7-NH2 is a fluorescent dye conjugate that combines the bright, photostable orange-red fluorescence of TAMRA with the hydrophilic and biocompatible properties of a PEG spacer. The terminal amine group allows for covalent attachment to various biomolecules.

Chemical Structure

The molecule consists of three key components: the TAMRA fluorophore, a flexible seven-unit PEG linker, and a reactive primary amine. The PEG linker enhances water solubility and reduces non-specific binding of the labeled conjugate.

Below is a conceptual representation of the linkage between these components.

Caption: Conceptual diagram of this compound structure.

Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 780.90 g/mol | [1] |

| Chemical Formula | C41H56N4O11 | [2] |

| Excitation Maximum (λex) | ~555 nm | [3][4] |

| Emission Maximum (λem) | ~580 nm | [3] |

| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.1 - 0.5 |

Experimental Protocols

This compound is primarily used for fluorescently labeling biomolecules containing reactive carboxylic acids, activated esters (e.g., NHS esters), or other electrophilic groups that can react with its terminal primary amine. The following are detailed protocols for common applications.

Protein Labeling via Amide Bond Formation

This protocol describes the general procedure for labeling a protein with this compound using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl groups on the protein.

Materials:

-

Protein of interest in a suitable buffer (e.g., MES buffer, pH 4.7-6.0)

-

This compound

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

EDC

-

Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in a carboxyl-group compatible buffer.

-

Activation of Carboxyl Groups: Add EDC and NHS/Sulfo-NHS to the protein solution to activate the carboxyl groups. Incubate for 15 minutes at room temperature.

-

Conjugation: Add this compound to the activated protein solution. The molar ratio of dye to protein may need to be optimized but a starting point of 10:1 to 20:1 is common. Incubate for 1-2 hours at room temperature, protected from light.

-

Quenching: Add the quenching solution to stop the reaction.

-

Purification: Remove unconjugated dye and byproducts by size-exclusion chromatography or dialysis.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).

Caption: Workflow for protein labeling with this compound.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and drug development applications.

Fluorescence Microscopy and Cellular Imaging

TAMRA-labeled biomolecules can be used to visualize their localization and trafficking in live or fixed cells. The bright fluorescence and photostability of TAMRA allow for high-quality imaging.

General Protocol for Imaging:

-

Cell Culture: Plate cells on a suitable imaging dish or slide.

-

Incubation: Treat cells with the TAMRA-labeled biomolecule at a predetermined concentration and for a specific duration.

-

Washing: Gently wash the cells with buffer (e.g., PBS) to remove any unbound conjugate.

-

Fixation and Permeabilization (Optional): For intracellular targets, cells may need to be fixed and permeabilized.

-

Counterstaining (Optional): Use other fluorescent dyes to label specific cellular compartments (e.g., DAPI for the nucleus).

-

Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for TAMRA (Excitation: ~540-560 nm, Emission: ~570-620 nm).

Targeted Drug Delivery

In drug delivery research, this compound can be conjugated to nanoparticles, liposomes, or drug carriers to track their biodistribution and cellular uptake. The PEG linker helps to improve the pharmacokinetic properties of the delivery vehicle.

A typical experimental workflow for evaluating a targeted drug delivery system using a TAMRA-labeled carrier is outlined below.

Caption: Logical workflow for targeted drug delivery studies.

References

The Versatility of TAMRA Fluorophores: A Technical Guide for Molecular Biology Applications

An in-depth guide for researchers, scientists, and drug development professionals on the core applications, quantitative properties, and experimental protocols involving TAMRA (Tetramethylrhodamine) and its derivatives.

Introduction

Tetramethylrhodamine (TAMRA) is a robust and versatile fluorescent dye from the rhodamine family, widely employed in molecular biology and biomedical research.[1] Renowned for its bright orange-red fluorescence, photostability, and diverse conjugation chemistries, TAMRA has become an indispensable tool for labeling a wide array of biomolecules, including proteins, peptides, and nucleic acids.[1][2][3] This technical guide provides a comprehensive overview of the applications of TAMRA fluorophores, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective use in research and development.

Core Principles and Advantages of TAMRA

TAMRA's popularity stems from several key advantages that make it suitable for a broad range of applications:

-

Bright and Photostable Fluorescence: TAMRA exhibits a strong fluorescence signal, which ensures high sensitivity in various detection platforms.[1] Its notable photostability allows for consistent signal generation, a crucial feature for experiments that require long-term imaging or multiple measurements.

-

Versatile Conjugation Chemistry: TAMRA is available in multiple reactive forms, such as N-hydroxysuccinimide (NHS) esters and maleimides. This allows for straightforward covalent labeling of primary amines (e.g., on lysine residues or the N-terminus of proteins) and thiols (on cysteine residues), respectively, enabling the labeling of a wide variety of biomolecules.

-

Effective FRET Acceptor: TAMRA is a commonly used acceptor in Fluorescence Resonance Energy Transfer (FRET) studies, often paired with donor fluorophores like fluorescein (FAM). The significant spectral overlap between FAM's emission and TAMRA's excitation facilitates efficient energy transfer, making this pair ideal for investigating molecular interactions.

-

Broad Applicability: The dye is compatible with a wide range of biological buffers and experimental workflows, including fluorescence microscopy, flow cytometry, real-time quantitative PCR (qPCR), and in situ hybridization.

Quantitative Data Summary

The photophysical properties of TAMRA are essential for designing and interpreting fluorescence-based experiments. The following tables summarize key quantitative data for 5-TAMRA, the most commonly used isomer, and its characteristics as a FRET acceptor.

Table 1: Photophysical Properties of 5-TAMRA

| Property | Value | References |

| Excitation Maximum (λex) | ~555 - 556 nm | |

| Emission Maximum (λem) | ~579 - 580 nm | |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | 0.1 - 0.5 | |

| Fluorescence Lifetime (τ) | 1.9 - 2.7 ns (DNA conjugate) |

Table 2: FRET Pair Characteristics with TAMRA as Acceptor

| Donor Fluorophore | Acceptor | Förster Distance (R₀) (Å) | References |

| FAM (Fluorescein) | TAMRA | 45 - 60 | |

| Cy3 | TAMRA | 50 - 60 |

Key Applications and Experimental Protocols

TAMRA's versatility allows for its use in a multitude of molecular biology techniques. This section details the methodologies for some of its most prominent applications.

Biomolecule Labeling with TAMRA-NHS Ester

The most common method for labeling proteins and oligonucleotides with TAMRA involves the use of an N-hydroxysuccinimide (NHS) ester derivative, which reacts with primary amines to form stable amide bonds.

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the labeling reaction.

-

Dye Preparation: Immediately before use, dissolve the TAMRA-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Labeling Reaction: Add the TAMRA-NHS ester solution to the protein solution at a 5- to 10-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically. Incubate the reaction for 1 hour at room temperature, protected from light.

-

Purification: Remove the unreacted, free dye from the labeled protein using a desalting column, spin filter, or dialysis.

-

Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of TAMRA (~555 nm).

References

In-Depth Technical Guide to the Photophysical Characteristics of TAMRA-PEG7-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a well-established and widely utilized fluorescent dye in biological research, prized for its brightness and photostability in the orange-red region of the visible spectrum. The derivative, TAMRA-PEG7-NH2, incorporates a seven-unit polyethylene glycol (PEG) spacer terminating in a primary amine. This functionalization provides a hydrophilic spacer to distance the fluorophore from its conjugation target, which can minimize quenching and steric hindrance, while the primary amine allows for facile covalent attachment to a variety of biomolecules. This guide provides a detailed overview of the core photophysical characteristics of this compound, methodologies for its characterization, and examples of its application in studying cellular signaling pathways.

Core Photophysical Characteristics

The photophysical properties of TAMRA are influenced by its local environment, including solvent polarity and conjugation to biomolecules. While specific data for the unconjugated this compound is not extensively published, the following tables summarize the expected and reported values for closely related TAMRA derivatives, which serve as a strong proxy. The presence of the PEG linker is not expected to significantly alter the core photophysical properties of the TAMRA fluorophore itself, but it can improve solubility and reduce aggregation-induced quenching upon conjugation.

Table 1: Key Photophysical Properties of TAMRA Derivatives

| Parameter | Typical Value | Conditions/Notes |

| Maximum Excitation Wavelength (λex) | ~546 - 555 nm | Dependent on solvent and conjugation. |

| Maximum Emission Wavelength (λem) | ~575 - 580 nm | Dependent on solvent and conjugation. |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M-1cm-1 | At λex.[1][2] |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 | Highly dependent on the conjugation partner and local environment.[1][2] |

| Fluorescence Lifetime (τ) | ~1.9 - 2.7 ns | When conjugated to DNA. The lifetime is sensitive to the molecular environment. |

Table 2: Spectral Properties of TAMRA in Different Environments

| Environment | Excitation Max (nm) | Emission Max (nm) | Notes |

| Methanol | ~540 | ~565 | General solvent condition. |

| pH 8 Buffer | Red-shifted by ~8 nm | Red-shifted by ~8 nm | Compared to Methanol. Molar extinction coefficient may be lowered by ~10%. |

| Conjugated to DNA | ~555 | ~580 | Values can vary with the specific sequence and labeling position. |

Experimental Protocols

Accurate characterization of this compound and its conjugates is crucial for reliable experimental results. Below are detailed methodologies for key experiments.

Covalent Labeling of a Protein with this compound

This protocol describes the conjugation of this compound to a protein with available carboxyl groups using a carbodiimide crosslinker like EDC.

Materials:

-

This compound

-

Protein of interest (in an amine-free buffer, e.g., MES or PBS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

-

DMSO (anhydrous)

Procedure:

-

Prepare Stock Solutions: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. Dissolve EDC and NHS/Sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL immediately before use.

-

Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups: Add a 10-20 fold molar excess of EDC and NHS to the protein solution. Incubate for 15 minutes at room temperature.

-

Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved this compound to the activated protein solution.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.

-

Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λex of TAMRA (~550 nm).

Measurement of Absorption and Emission Spectra

Materials:

-

TAMRA-labeled sample

-

Appropriate solvent or buffer

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Absorption Spectrum:

-

Prepare a dilution of the TAMRA-labeled sample in the desired solvent/buffer.

-

Use a UV-Vis spectrophotometer to scan the absorbance from ~400 nm to ~650 nm.

-

Identify the wavelength of maximum absorbance (λex).

-

-

Emission Spectrum:

-

Using a fluorometer, set the excitation wavelength to the determined λex.

-

Scan the emission spectrum over a range of ~560 nm to ~700 nm.

-

Identify the wavelength of maximum emission (λem).

-

Determination of Fluorescence Quantum Yield

The relative method, comparing the fluorescence of the sample to a standard of known quantum yield, is commonly used.

Materials:

-

TAMRA-labeled sample

-

Quantum yield standard with similar absorption/emission range (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

UV-Vis spectrophotometer and Fluorometer

Procedure:

-

Prepare a series of dilutions for both the sample and the standard in the same solvent.

-

Measure the absorbance of each dilution at the excitation wavelength. Prepare solutions with absorbance values below 0.1 to minimize inner filter effects.

-

Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission curve for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Measurement of Fluorescence Lifetime

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Materials:

-

TCSPC system with a pulsed laser source (e.g., ~532 nm) and a sensitive detector.

-

TAMRA-labeled sample.

-

Scattering solution for instrument response function (IRF) measurement (e.g., dilute Ludox).

Procedure:

-

Excite the sample with the pulsed laser and collect the fluorescence emission.

-

The TCSPC electronics measure the time delay between the laser pulse and the detection of emitted photons, building up a histogram of photon arrival times.

-

Measure the IRF of the system using a scattering solution.

-

The fluorescence decay curve is then fitted to an exponential decay model (mono- or multi-exponential) after deconvolution with the IRF to determine the fluorescence lifetime (τ).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of this compound and its bioconjugates.

Caption: Workflow for the labeling and characterization of a biomolecule with this compound.

Signaling Pathway Example: GPCR Ligand Binding

Fluorescently labeled ligands are powerful tools for studying G-protein coupled receptor (GPCR) signaling. A ligand, such as a peptide or small molecule, can be labeled with this compound and used to visualize receptor binding, localization, and trafficking.

Caption: A fluorescently labeled ligand binds to a GPCR, initiating downstream signaling.

Conclusion

This compound is a versatile and robust fluorescent probe for the labeling of biomolecules. Its favorable photophysical characteristics, combined with a hydrophilic spacer and a reactive amine, make it an excellent choice for a wide range of applications in biological research and drug discovery. Understanding its core properties and the methodologies for its use and characterization is essential for leveraging its full potential in elucidating complex biological processes.

References

The pH-Dependent Fluorescence of TAMRA-peg7-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of pH on the fluorescence intensity of TAMRA (Tetramethylrhodamine) and its derivatives, with a specific focus on TAMRA-peg7-NH2. Understanding the pH sensitivity of fluorescent probes is critical for the design and interpretation of experiments in various applications, including cellular imaging, immunoassays, and drug delivery. While TAMRA is often cited for its relative photostability, its fluorescence intensity exhibits a nuanced dependence on the pH of the surrounding environment, a factor that is significantly influenced by its conjugation state.

Core Findings on TAMRA Fluorescence and pH

The fluorescence of the TAMRA fluorophore is generally stable in the acidic to neutral pH range. However, its behavior can be significantly altered in alkaline conditions and upon conjugation to other molecules.

Unconjugated (Free) TAMRA: In its free, monomeric form, TAMRA is largely insensitive to pH changes within the 6 to 10 range.[1] Studies have shown that in solutions like phosphate-buffered saline (PBS), the variation in TAMRA's fluorescence intensity with pH is minimal when compared to other buffer systems.[2] This inherent stability makes it a reliable fluorophore for many standard biological applications conducted at or near physiological pH.

Conjugated TAMRA: The pH sensitivity of TAMRA can be dramatically altered when it is conjugated to other molecules, such as nanoparticles or oligonucleotides.

-

Increased Sensitivity: When conjugated to gold nanoparticles, TAMRA's fluorescence becomes strongly pH-dependent, with intensity increasing as the pH rises from 6 to 10.[1]

-

Decreased Intensity in Alkaline Conditions: A decrease in fluorescence intensity is often observed in alkaline environments (pH > 8.0).[3] This is attributed to structural changes in the rhodamine backbone of the dye in alkaline conditions, which can lead to a reduction in the quantum yield.[3] When attached to oligonucleotides, TAMRA has been reported to become progressively less efficient as the pH increases.

The PEG7-NH2 linker in this compound is designed to increase hydrophilicity and provide a reactive amine group for conjugation. While the PEG linker itself is not expected to directly influence the fluorophore's pH sensitivity, the terminal amine group and any subsequent conjugation will likely alter the local chemical environment of the TAMRA dye, potentially affecting its response to pH changes.

Quantitative Data Summary

Direct quantitative data for the fluorescence intensity of this compound across a wide pH range is not extensively available in peer-reviewed literature. The following tables summarize the generally observed behavior of unconjugated and conjugated TAMRA based on available studies. The values presented are illustrative of the trends described in the literature.

Table 1: pH Effect on Unconjugated TAMRA Fluorescence Intensity

| pH Range | Relative Fluorescence Intensity | Observations |

| 3.0 - 5.0 | Stable | Generally stable, though some minor fluctuations can occur depending on the buffer system. |

| 6.0 - 8.0 | High and Stable | Considered to have a pH-insensitive quantum yield in this range under physiological conditions. |

| 8.0 - 10.0 | Potential for slight decrease | Some studies suggest a decrease in fluorescence in alkaline conditions. |

Table 2: pH Effect on Conjugated TAMRA Fluorescence Intensity (Illustrative Examples)

| Conjugate | pH Range | Relative Fluorescence Intensity Trend | Reference |

| TAMRA-Gold Nanoparticles | 6.0 -> 10.0 | Strong Increase | |

| TAMRA-Oligonucleotide | Rising pH | Decreasing |

Experimental Protocols

To accurately determine the pH sensitivity of this compound or any TAMRA conjugate, a standardized experimental protocol is essential. The following is a generalized methodology based on common practices for assessing fluorophore pH sensitivity.

Objective: To measure the fluorescence intensity of this compound across a range of pH values.

Materials:

-

This compound

-

Spectrofluorometer

-

pH meter

-

A series of buffers covering the desired pH range (e.g., pH 3 to 10)

-

0.1 M Sodium Citrate Buffer (for pH 3, 4, 5, 6)

-

0.1 M Sodium Phosphate Buffer (for pH 6, 7, 8)

-

0.1 M Glycine-NaOH Buffer (for pH 9, 10)

-

-

Deionized water

-

Microplates or cuvettes suitable for fluorescence measurements

Procedure:

-

Buffer Preparation: Prepare a series of buffers with precise pH values (e.g., in increments of 1.0 pH unit from 3.0 to 10.0). Verify the final pH of each buffer solution using a calibrated pH meter.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or deionized water). The final concentration should be high enough to allow for dilution into the various pH buffers.

-

Sample Preparation: Dilute the this compound stock solution to a final, consistent concentration (e.g., 250 nM) in each of the prepared pH buffers. Ensure thorough mixing.

-

Fluorescence Measurement:

-

Transfer the samples to the appropriate measurement vessel (microplate or cuvette).

-

Set the spectrofluorometer to the excitation and emission wavelengths for TAMRA (typically around 546 nm for excitation and 579 nm for emission).

-

Measure the fluorescence intensity of each sample. It is recommended to perform measurements in triplicate for each pH value.

-

-

Data Analysis:

-

Average the fluorescence intensity readings for each pH point.

-

Plot the average fluorescence intensity as a function of pH.

-

Normalize the data by setting the highest fluorescence intensity value to 100% to visualize the relative change in fluorescence.

-

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual relationship between pH and TAMRA fluorescence.

Caption: Workflow for determining the pH sensitivity of this compound.

Caption: Potential mechanism of pH-induced fluorescence change in TAMRA.

References

Methodological & Application

Application Note: Step-by-Step Protocol for Covalent Labeling of Antibodies with TAMRA-peg7-NHS Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

Covalent labeling of antibodies with fluorescent dyes is a cornerstone technique for a wide range of bioassays, including flow cytometry, fluorescence microscopy, and ELISAs. This process allows for the direct detection of target antigens, eliminating the need for secondary antibodies and thereby reducing background noise and simplifying experimental workflows.[1] This protocol details the conjugation of Tetramethylrhodamine (TAMRA), a bright and photostable orange-red fluorophore, to an antibody.[1]

The reagent used is an N-hydroxysuccinimide (NHS) ester of TAMRA, which efficiently reacts with primary amines (e.g., the ε-amino group of lysine residues) on the antibody to form a stable amide bond.[1][2] This reaction is most effective at a slightly alkaline pH of 8.0-8.5.[1] The reagent also incorporates a polyethylene glycol (PEG) spacer (peg7), which offers significant advantages. PEG linkers are hydrophilic and flexible, helping to improve the solubility of the final conjugate, reduce aggregation, and minimize steric hindrance, which can preserve the antibody's binding affinity.

Note on Reagent Name: The user specified "TAMRA-peg7-NH2". However, to label an antibody's primary amines, an amine-reactive reagent is required. The chemically appropriate reagent for this purpose is an NHS ester. Therefore, this protocol assumes the intended reagent is TAMRA-peg7-NHS Ester .

Experimental Protocols

This protocol is optimized for labeling approximately 1 mg of a typical IgG antibody. Adjustments may be necessary for other antibody isotypes or quantities.

A. Antibody Buffer Exchange

The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like BSA, as they will compete with the antibody for reaction with the NHS ester.

-

Prepare the Antibody : Start with the antibody at a concentration of 2-10 mg/mL for optimal labeling.

-

Buffer Exchange : If the antibody is in an incompatible buffer, perform a buffer exchange into a conjugation-compatible buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 1X PBS, pH 7.2-7.4). This can be done using a desalting spin column or dialysis.

-

For spin columns, follow the manufacturer’s instructions. A typical procedure involves equilibrating the column with conjugation buffer before applying the antibody solution.

-

-

Confirm Concentration : After buffer exchange, confirm the antibody concentration by measuring its absorbance at 280 nm (A280).

B. TAMRA-peg7-NHS Ester Stock Solution Preparation

NHS esters are moisture-sensitive and should be prepared immediately before use.

-

Equilibrate Reagent : Allow the vial of TAMRA-peg7-NHS Ester to warm to room temperature for at least 20 minutes before opening to prevent moisture condensation.

-

Prepare Stock Solution : Dissolve the TAMRA-peg7-NHS Ester in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.

The efficiency of the labeling reaction depends on the molar ratio of dye to antibody. A 5 to 20-fold molar excess of dye is typically recommended.

-

Calculate Molar Ratio : Determine the amount of dye to add to the antibody solution. For an IgG antibody (molecular weight ~150,000 g/mol ), a 10-fold molar excess is a good starting point.

-

Initiate Reaction : Add the calculated volume of the TAMRA-peg7-NHS Ester stock solution to the antibody solution. Mix gently by pipetting.

-

Incubate : Incubate the reaction mixture for 1 hour at room temperature, protected from light.

After incubation, it is crucial to remove any unreacted, free dye from the antibody-dye conjugate.

-

Prepare Purification Column : Use a desalting spin column (e.g., Sephadex G-25) to separate the labeled antibody from the smaller, unconjugated dye molecules. Equilibrate the column with 1X PBS, pH 7.2-7.4, according to the manufacturer's protocol.

-

Apply Sample : Load the entire reaction mixture onto the center of the equilibrated column.

-

Centrifuge : Centrifuge the column to elute the purified, labeled antibody. The larger antibody-dye conjugate will pass through the column, while the smaller, free dye molecules are retained.

-

Collect Conjugate : The purified conjugate will be in the collection tube.

A. Measuring Absorbance

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for TAMRA, which is approximately 555 nm (A555). Use 1X PBS as a blank.

-

Dilute the conjugate solution if necessary to ensure the absorbance readings are within the linear range of the spectrophotometer (typically 0.2-1.5 OD).

B. Calculating the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each antibody molecule. An optimal DOL for antibodies is typically between 2 and 10.

The following formula is used to calculate the DOL: Protein Concentration (M) = [ (A280 - (A555 × CF)) / ε_protein ] × Dilution Factor Dye Concentration (M) = (A555 / ε_dye) × Dilution Factor DOL = Dye Concentration (M) / Protein Concentration (M)

Data Presentation

All quantitative data required for the protocol are summarized in the tables below for easy reference.

Table 1: Reagents and Materials

| Item | Specification |

|---|---|

| Antibody | IgG, 2-10 mg/mL in amine-free buffer |

| TAMRA-peg7-NHS Ester | Solid, stored at -20°C with desiccant |

| Conjugation Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 |

| Purification Buffer | 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4 |

| Organic Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |

| Purification Column | Desalting Spin Column (e.g., Sephadex G-25) |

Table 2: Constants for DOL Calculation

| Parameter | Value | Source |

|---|---|---|

| Molar Extinction Coefficient of IgG (ε_protein) at 280 nm | 203,000 M⁻¹cm⁻¹ | |

| Molar Extinction Coefficient of TAMRA (ε_dye) at 555 nm | 65,000 M⁻¹cm⁻¹ |

| Correction Factor (CF) for TAMRA at 280 nm | 0.30 | |

Table 3: Example Calculation for a 10-fold Molar Excess of Dye

| Parameter | Value |

|---|---|

| Input: Antibody | |

| Antibody Concentration | 5 mg/mL (or 3.33 x 10⁻⁵ M) |

| Antibody Volume | 0.2 mL |

| Moles of Antibody | 6.67 x 10⁻⁹ moles |

| Input: Dye | |

| Molar Excess Desired | 10 |

| Moles of Dye Required | 6.67 x 10⁻⁸ moles |

| Dye Stock Concentration | 10 mg/mL (assuming MW of ~700 g/mol , ~14.3 mM) |

| Result |

| Volume of Dye Stock to Add | ~4.7 µL |

Visualizations

Caption: Covalent bond formation between antibody amine and TAMRA-NHS ester.

Caption: Step-by-step workflow for antibody labeling and characterization.

References

Application Notes and Protocols for TAMRA-peg7-NH2 Conjugation to Protein Carboxyl Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the covalent conjugation of TAMRA-peg7-NH2, a fluorescent dye, to the carboxyl groups of proteins. This method utilizes the widely established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. The resulting TAMRA-labeled proteins are valuable tools for a multitude of applications, including fluorescence microscopy, flow cytometry, immunoassays, and protein trafficking studies.

TAMRA (Tetramethylrhodamine) is a bright, photostable fluorophore with excitation and emission maxima in the green-yellow region of the visible spectrum, making it compatible with common fluorescence detection instrumentation. The polyethylene glycol (PEG) spacer (peg7) enhances the solubility of the dye and minimizes potential steric hindrance between the dye and the protein, thereby preserving the protein's biological activity. The terminal primary amine (-NH2) on the PEG spacer serves as the reactive group for conjugation to carboxyl groups (-COOH) present on glutamic acid and aspartic acid residues, as well as the C-terminus of the protein.

The EDC/NHS chemistry proceeds in a two-step reaction. First, EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. In the presence of NHS or its water-soluble analog, sulfo-NHS, this intermediate is converted to a more stable NHS ester. This amine-reactive ester then readily reacts with the primary amine of this compound to form a stable amide bond, covalently linking the fluorescent dye to the protein.

Data Presentation

Table 1: Properties of 5-TAMRA Dyes for Labeling

| Property | Value | Reference |

| Excitation Maximum (λex) | ~546 nm | [1] |

| Emission Maximum (λem) | ~580 nm | [1] |

| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | |

| Correction Factor (A₂₈₀/Aₘₐₓ) | ~0.178 |

Note: These properties are for the closely related 5-TAMRA NHS ester and are expected to be very similar for this compound.

Table 2: Recommended Reagent Concentrations and Molar Ratios for Conjugation

| Reagent | Recommended Molar Excess (over protein) | Recommended Concentration | Notes |

| This compound | 10 - 50-fold | 1-10 mM stock in DMSO or DMF | Higher excess may be needed for less reactive proteins or to achieve a higher degree of labeling. |

| EDC | 10 - 100-fold | 2-10 mM final concentration | Prepare fresh and add immediately to the reaction. |

| Sulfo-NHS | 20 - 200-fold | 5-20 mM final concentration | Improves efficiency and stability of the active intermediate. |

Table 3: Troubleshooting Common Issues in TAMRA-Protein Conjugation

| Issue | Potential Cause | Suggested Solution |

| Low Degree of Labeling (DOL) | Inactive EDC or sulfo-NHS. | Use fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture contamination. |

| Presence of amine-containing buffers (e.g., Tris, glycine). | Dialyze the protein into an amine-free buffer such as MES or PBS prior to conjugation. | |

| Low protein concentration. | For optimal results, the protein concentration should be at least 2 mg/mL. | |

| Suboptimal pH. | The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0). | |

| Protein Precipitation | High degree of labeling leading to hydrophobicity. | Reduce the molar excess of the dye in the conjugation reaction. |

| Protein instability in the reaction buffer. | Screen for optimal buffer conditions for your specific protein. | |

| High Background Fluorescence | Incomplete removal of unbound dye. | Ensure thorough purification of the conjugate using size-exclusion chromatography or extensive dialysis. |

Experimental Protocols

Protocol 1: Preparation of Protein for Conjugation

-

Buffer Exchange: The protein of interest must be in a buffer free of primary amines, such as Tris or glycine, as these will compete with the this compound for reaction with the activated carboxyl groups.

-

Dialyze the protein solution against 100 volumes of MES buffer (0.1 M, pH 4.5-6.0) or PBS (Phosphate Buffered Saline, pH 7.4) overnight at 4°C with at least two buffer changes.

-

Alternatively, use a desalting column for rapid buffer exchange.

-

-

Determine Protein Concentration: After buffer exchange, determine the accurate concentration of the protein solution using a preferred method (e.g., BCA assay, Bradford assay, or absorbance at 280 nm). For optimal labeling, the protein concentration should be between 2-10 mg/mL.

Protocol 2: this compound Conjugation to Protein Carboxyl Groups

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

-

Amine-free protein solution (2-10 mg/mL in MES or PBS)

-

This compound

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous DMSO or DMF

-

Reaction Buffer: MES buffer (0.1 M, pH 4.5-6.0) is recommended for the activation step.

-

Quenching Buffer: Hydroxylamine (1 M, pH 8.5) or Tris-HCl (1 M, pH 8.5)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Reagents:

-

Equilibrate EDC and sulfo-NHS to room temperature before opening the vials.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. This should be prepared fresh.

-

Prepare fresh solutions of EDC and sulfo-NHS in reaction buffer immediately before use.

-

-

Activation of Protein Carboxyl Groups:

-

To your protein solution, add EDC to a final concentration of 2-10 mM and sulfo-NHS to a final concentration of 5-20 mM.

-

Incubate for 15 minutes at room temperature with gentle mixing.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the activated protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.

-

-

Quench the Reaction (Optional but Recommended):

-

Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining active esters.

-

Incubate for 15-30 minutes at room temperature.

-

Protocol 3: Purification of the TAMRA-Protein Conjugate

It is crucial to remove all unconjugated this compound to ensure accurate determination of the degree of labeling and to reduce background fluorescence in downstream applications.

-

Size-Exclusion Chromatography (Gel Filtration):

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.4).

-

Apply the quenched reaction mixture to the column.

-

Elute the conjugate with PBS. The TAMRA-protein conjugate will elute first as a colored band, followed by the smaller, unconjugated dye.

-

Collect the fractions containing the labeled protein.

-

-

Dialysis:

-

Alternatively, dialyze the reaction mixture against PBS (pH 7.4) at 4°C with several buffer changes over 24-48 hours to remove the unreacted dye.

-

Protocol 4: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

-

Measure Absorbance:

-

Measure the absorbance of the purified TAMRA-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, Aₘₐₓ) using a spectrophotometer. Use the purification buffer as a blank.

-

Dilute the conjugate solution if the absorbance readings are outside the linear range of the spectrophotometer.

-

-

Calculate the Degree of Labeling (DOL):

a. Calculate the protein concentration:

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × Correction Factor)] / ε_protein

-

A₂₈₀: Absorbance of the conjugate at 280 nm.

-

Aₘₐₓ: Absorbance of the conjugate at ~555 nm.

-

Correction Factor: The correction factor for TAMRA at 280 nm is approximately 0.178.

-

ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

b. Calculate the dye concentration:

Dye Concentration (M) = Aₘₐₓ / ε_dye

-

ε_dye: Molar extinction coefficient of TAMRA at ~555 nm (approximately 95,000 M⁻¹cm⁻¹).

c. Calculate the DOL:

DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for most applications is between 2 and 10. Over-labeling can lead to fluorescence quenching and may affect protein function.

-

Mandatory Visualizations

Caption: EDC/NHS chemistry for protein labeling.

Caption: Step-by-step conjugation workflow.

References

Tracking Nanoparticles in Cells using TAMRA-PEG7-NH2: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing TAMRA-PEG7-NH2 as a fluorescent probe to track nanoparticles within cellular environments. The inherent brightness and photostability of the TAMRA (Tetramethylrhodamine) fluorophore, combined with the hydrophilic and flexible seven-unit polyethylene glycol (PEG) linker, make this reagent an invaluable tool for researchers in nanotechnology, cell biology, and drug delivery. The terminal amine (NH2) group allows for straightforward conjugation to a variety of nanoparticles.

Introduction

The ability to visualize and quantify the uptake and intracellular fate of nanoparticles is crucial for the development of effective nanomedicines and for understanding the biological interactions of nanomaterials. This compound serves as a robust fluorescent labeling reagent, enabling researchers to monitor the journey of nanoparticles into and within living cells. The PEG linker enhances the water solubility of the labeled nanoparticles and minimizes non-specific interactions, while the TAMRA dye provides a strong and stable fluorescent signal for detection by various imaging modalities.

Applications

-

Monitoring Cellular Uptake: Quantitatively measure the internalization of nanoparticles by different cell types using flow cytometry.

-

Visualizing Intracellular Localization: Determine the subcellular distribution of nanoparticles through confocal microscopy.

-

Investigating Mechanisms of Endocytosis: Elucidate the specific pathways by which nanoparticles enter cells.

-

Assessing Cytotoxicity: Evaluate the potential toxic effects of fluorescently labeled nanoparticles on cell viability.

Experimental Protocols

Conjugation of this compound to Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles possessing surface carboxyl groups using the carbodiimide crosslinker chemistry (EDC/NHS).

Materials:

-

Nanoparticles with surface carboxyl groups

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., size-exclusion chromatography) or dialysis membrane

Procedure:

-

Activation of Nanoparticle Carboxyl Groups:

-

Resuspend the carboxylated nanoparticles in Activation Buffer.

-

Add a 5-fold molar excess of EDC and NHS to the nanoparticle suspension.

-

Incubate for 15-30 minutes at room temperature with gentle mixing, protected from light.

-

-

Conjugation Reaction:

-

Dissolve this compound in Coupling Buffer.

-

Add the activated nanoparticles to the this compound solution. The optimal molar ratio of dye to nanoparticles should be determined empirically for each specific nanoparticle type.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Quenching and Purification:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-esters.

-

Incubate for 15 minutes at room temperature.

-

Purify the TAMRA-labeled nanoparticles from unreacted dye and coupling reagents using size-exclusion chromatography or dialysis against PBS.

-

-

Characterization:

-

Confirm successful conjugation by measuring the absorbance and fluorescence of the purified nanoparticles.

-

Quantify the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at the characteristic peaks for the nanoparticles and TAMRA (around 555 nm).

-

Experimental Workflow for Nanoparticle Conjugation

Caption: Workflow for conjugating this compound to nanoparticles.

Cellular Uptake Assay using Flow Cytometry

This protocol enables the quantification of nanoparticle internalization by a cell population.[1][2][3][4]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

TAMRA-labeled nanoparticles

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment. Incubate overnight to allow for cell attachment.[5]

-

Nanoparticle Treatment: Prepare serial dilutions of the TAMRA-labeled nanoparticles in complete cell culture medium. Remove the old medium and add the nanoparticle-containing medium to the cells. Include an untreated cell sample as a negative control. Incubate for a desired time period (e.g., 4 hours) at 37°C.

-

Cell Harvesting: Wash the cells twice with ice-cold PBS to remove non-internalized nanoparticles. Harvest the cells by trypsinization.

-

Cell Staining (Optional): For viability, cells can be stained with a viability dye (e.g., Propidium Iodide).

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 2% FBS). Analyze the cell suspension on a flow cytometer equipped with appropriate lasers and filters for TAMRA (e.g., excitation at 561 nm, emission collected with a 582/15 bandpass filter). Gate on the live, single-cell population. Quantify the mean fluorescence intensity (MFI) of the TAMRA signal to determine the extent of nanoparticle uptake.

Intracellular Localization using Confocal Microscopy

This protocol allows for the visualization of the subcellular distribution of TAMRA-labeled nanoparticles.

Materials:

-

Cells of interest

-

Glass-bottom dishes or chamber slides

-

Complete cell culture medium

-

TAMRA-labeled nanoparticles

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI (4′,6-diamidino-2-phenylindole) solution

-

Mounting medium

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to attach overnight.

-

Nanoparticle Treatment: Treat cells with TAMRA-labeled nanoparticles as described in the flow cytometry protocol.

-

Cell Fixation and Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the cell nuclei by incubating with DAPI solution for 5 minutes.

-

Wash the cells three times with PBS.

-

-

Imaging: Add a drop of mounting medium to the cells and image using a confocal microscope with appropriate laser lines and emission filters for DAPI and TAMRA.

Data Presentation

Quantitative Data Summary

| Parameter | Nanoparticle Type | Cell Line | Method | Result | Reference |

| Labeling Efficiency | Gold Nanoparticles (20 nm) | - | UV-Vis Spectroscopy | Successful conjugation confirmed by spectral shifts | |

| Magnetic Nanoparticles | MCF-7 | Not specified | Successful conjugation for imaging applications | ||

| Cellular Uptake | Lipid Nanoparticles | Colonic Cells (mouse) | Flow Cytometry | Protocol established for in vivo uptake analysis | |

| Silica Nanoparticles | A549 | Flow Cytometry | Quantitative uptake measured in MESF units | ||

| Gold Nanoparticles | Stem, Immune, Cancer cells | Not specified | Uptake varied with concentration and cell type | ||

| Cytotoxicity | Quantum Dots, Liposomes | HUVEC, HMVEC-C | Fluorescence-based assays | Cytotoxicity is dose and cell-type dependent | |

| Gelatin, HSA, Polyalkylcyanoacrylate NPs | 16HBE14o | LDH Assay | Gelatin and HSA NPs showed no dose-related LDH release |

Signaling Pathways and Experimental Workflows

Nanoparticle Uptake Pathways

Nanoparticles can enter cells through various endocytic pathways. The specific pathway utilized depends on the physicochemical properties of the nanoparticle (size, shape, surface charge, and functionalization) and the cell type.

Major Endocytic Pathways for Nanoparticle Uptake

Caption: Major endocytic pathways for nanoparticle internalization.

General Experimental Workflow for Nanoparticle Tracking

The overall process of using this compound for nanoparticle tracking involves several key stages, from nanoparticle functionalization to cellular analysis.

Workflow for Cellular Tracking of Labeled Nanoparticles

Caption: General workflow for tracking nanoparticles in cells.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Labeling Efficiency | Inefficient activation of carboxyl groups. | Optimize EDC/NHS concentration and reaction time. Ensure buffers are at the correct pH. |

| Steric hindrance. | Consider using a longer PEG linker. | |

| High Background Fluorescence in Microscopy | Incomplete removal of unreacted dye. | Ensure thorough purification of labeled nanoparticles. |

| Non-specific binding of nanoparticles to the slide. | Block the coverslip with a blocking agent (e.g., BSA). | |

| Low Cellular Uptake | Nanoparticle aggregation. | Ensure nanoparticles are well-dispersed before adding to cells. PEGylation generally reduces aggregation. |

| Short incubation time. | Increase the incubation time. | |

| High Cytotoxicity | High concentration of nanoparticles. | Perform a dose-response experiment to determine the optimal non-toxic concentration. |

| Contamination of nanoparticle preparation. | Ensure sterile preparation and handling of nanoparticles. |

Conclusion

This compound is a versatile and effective fluorescent probe for tracking nanoparticles in cellular systems. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully label their nanoparticles and investigate their interactions with cells. By carefully optimizing the experimental conditions, researchers can gain valuable insights into the mechanisms of nanoparticle uptake and trafficking, which is essential for the advancement of nanomedicine and related fields.

References

- 1. Tracking Oral Nanoparticle Uptake in Mouse Gastrointestinal Tract by Fluorescent Labeling and t-SNE Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

TAMRA-peg7-NH2 in Förster Resonance Energy Transfer (FRET) Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule. This phenomenon is exquisitely sensitive to the distance between the two molecules, typically occurring over 1-10 nanometers, making it an invaluable tool for studying molecular interactions, conformational changes, and enzyme kinetics in real-time. Tetramethylrhodamine (TAMRA) is a widely utilized fluorophore that serves as an excellent FRET acceptor due to its favorable spectral properties, including a strong absorption profile that overlaps with the emission spectra of many common donor fluorophores.[1] Its brightness and good photostability make it a reliable component in a variety of FRET-based assays.[1]

This document provides detailed application notes and protocols for the use of TAMRA-peg7-NH2 in FRET-based assays. This specific derivative incorporates a seven-unit polyethylene glycol (PEG) linker and a terminal primary amine. The PEG linker enhances solubility and reduces steric hindrance, while the amine group allows for covalent conjugation to biomolecules.[2][3]

Principle of FRET with this compound

In a typical FRET assay using this compound as the acceptor, a biomolecule or a pair of interacting biomolecules are labeled with a suitable donor fluorophore and the this compound molecule. When the donor fluorophore is excited by an external light source, it can transfer its energy to the TAMRA acceptor if they are in close proximity and their spectral properties are compatible. This energy transfer results in the quenching of the donor's fluorescence and the emission of fluorescence from the TAMRA acceptor (sensitized emission). Any biological event that alters the distance between the donor and acceptor will lead to a change in FRET efficiency, which can be monitored by measuring the fluorescence of either the donor or the acceptor.[1]

Physicochemical and Spectral Properties

A summary of the key properties of this compound is provided in the table below. The selection of a suitable donor fluorophore is critical for a successful FRET assay. The donor's emission spectrum must have significant overlap with TAMRA's absorption spectrum.

| Property | Value |

| Molecular Formula | C₄₇H₆₇N₅O₁₁ |

| Molecular Weight | 890.07 g/mol |

| Excitation Maximum (λex) | ~555 nm |

| Emission Maximum (λem) | ~580 nm |

| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ |

| Reactive Group | Primary Amine (-NH2) |

| Linker | 7-unit Polyethylene Glycol (PEG) |

Quantitative Data Summary

The efficiency of FRET is dependent on the distance between the donor and acceptor, and this relationship is characterized by the Förster distance (R₀), the distance at which FRET efficiency is 50%. The following tables summarize key quantitative data for common FRET pairs involving TAMRA and data from various FRET-based assays.

Table 1: Förster Distances (R₀) for Common FRET Pairs with TAMRA

| Donor Fluorophore | Acceptor | R₀ (Å) | Reference |

| Fluorescein (FAM) | TAMRA | 49-56 | |

| Cy3 | TAMRA | ~50 | |

| Quantum Dot 525 | TAMRA | 68.6 |

Table 2: Quantitative Data from TAMRA-based FRET Assays

| Assay Type | System | Measured Parameter | Value | Reference |

| Protease Activity | MMP-7 Detection | Limit of Detection (LOD) | ~1 nM | |

| Protease Activity | Caspase 3 Detection | FRET Efficiency | ~50% | |